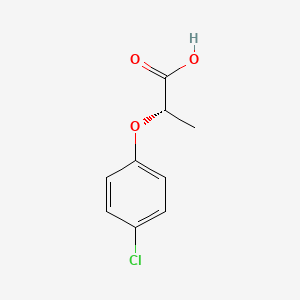

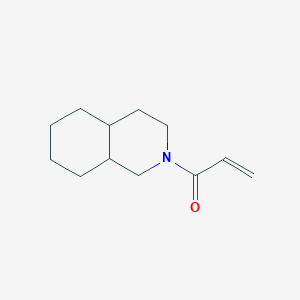

![molecular formula C17H18N4O4S B2454999 3-nitro-4-[4-(2-thiénylcarbonyl)pipérazino]benzènecarbaldéhyde O-méthyloxime CAS No. 383147-21-5](/img/structure/B2454999.png)

3-nitro-4-[4-(2-thiénylcarbonyl)pipérazino]benzènecarbaldéhyde O-méthyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Application: Les chercheurs étudient ses effets sur les lignées cellulaires cancéreuses, l'inhibition de la croissance tumorale et les mécanismes d'action. Il pourrait servir de composé de tête pour le développement de nouveaux agents chimiothérapeutiques .

- Application: Les scientifiques explorent ses activités antibactériennes et antifongiques. Il pourrait être utile dans la lutte contre les agents pathogènes résistants aux médicaments ou comme additif dans les dispositifs médicaux .

- Application: Les chercheurs étudient sa capacité à protéger les neurones du stress oxydatif, de la neuroinflammation ou des conditions neurodégénératives .

- Application: Les scientifiques étudient sa fluorescence, ses spectres d'absorption et sa photostabilité. Il pourrait trouver une application dans les capteurs, l'imagerie ou les dispositifs optoélectroniques .

- Application: Les chercheurs explorent son comportement de liaison aux métaux. Il pourrait servir de ligand en catalyse ou en thérapies à base de métaux .

- Application: Les scientifiques l'utilisent comme bloc de construction pour la conception de nouvelles molécules. Sa réactivité et sa stéréochimie contribuent à la découverte de médicaments et à la synthèse chimique .

Recherche anticancéreuse

Propriétés antimicrobiennes

Études neuroprotectrices

Propriétés photophysiques

Formation de complexes métalliques

Synthèse organique et chimie médicinale

Mécanisme D'action

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime acts as a catalyst in various reactions, allowing for the formation of strong bonds between organic compounds. The compound is able to form strong bonds due to its nitrobenzene structure, which contains an electron-withdrawing nitro group. This nitro group is able to interact with other organic compounds, allowing for the formation of strong bonds. Additionally, the compound is able to form hydrogen bonds, which further strengthen the bonds between organic compounds.

Biochemical and Physiological Effects

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has been studied for its potential biochemical and physiological effects. The compound has been shown to be able to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been studied for its potential to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant.

Avantages Et Limitations Des Expériences En Laboratoire

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has several advantages for use in lab experiments. The compound is easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound is soluble in a variety of solvents, allowing for easy manipulation in lab experiments. However, the compound is highly reactive and can be toxic if not handled properly, making it important to use proper safety precautions when using the compound in experiments.

Orientations Futures

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime has potential applications in a variety of fields, including drug development, nanomaterial synthesis, and biotechnology. Additionally, the compound could be further studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to act as an antioxidant. Additionally, the compound could be studied for its potential applications in the synthesis of other organic compounds and its potential to act as a catalyst in other reactions. Finally, the compound could be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.

Méthodes De Synthèse

3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime is synthesized using a two-step process. The first step involves the reaction of nitrobenzene and 4-thienylcarbonyl piperazine in the presence of a base catalyst. This reaction forms a nitrobenzene derivative which is then reacted with methyl oxime in the presence of a base catalyst in the second step. The reaction is carried out at room temperature and yields 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarbaldehyde O-methyloxime as the final product.

Safety and Hazards

Propriétés

IUPAC Name |

[4-[4-[(E)-methoxyiminomethyl]-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-25-18-12-13-4-5-14(15(11-13)21(23)24)19-6-8-20(9-7-19)17(22)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYIUOQJPACBOC-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

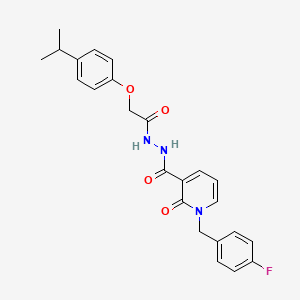

![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454916.png)

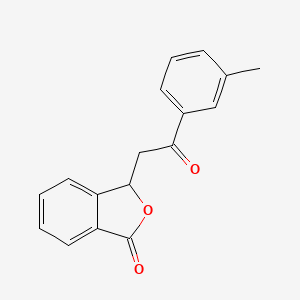

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea](/img/structure/B2454922.png)

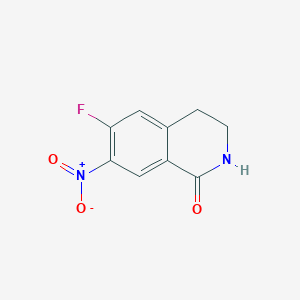

triazin-4-one](/img/structure/B2454923.png)

![N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e](/img/structure/B2454925.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2454932.png)

![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2454938.png)